An In-Depth Technical Guide to the Physicochemical Properties of Vanillyl Nonanoate
An In-Depth Technical Guide to the Physicochemical Properties of Vanillyl Nonanoate
Introduction: Understanding Vanillyl Nonanoate in Context
Vanillyl nonanoate (CAS 131119-10-3), also known as synthetic capsiate, is a synthetic compound belonging to the capsinoid family.[1][2] Capsinoids are non-pungent analogues of capsaicin, the compound responsible for the heat in chili peppers.[3] Structurally, Vanillyl nonanoate is the ester of vanillyl alcohol and nonanoic (pelargonic) acid.[2][4] This seemingly simple structural change—replacing the amide linkage of capsaicin with an ester linkage—dramatically reduces its pungency while retaining certain biological activities.
This technical guide provides a comprehensive overview of the core physicochemical properties of Vanillyl nonanoate. For drug development professionals and researchers, a thorough understanding of these properties is paramount as they directly influence the compound's stability, solubility, delivery, and ultimately, its bioavailability and efficacy. We will explore its chemical identity, fundamental physical constants, analytical profile, and stability considerations. Furthermore, this guide furnishes detailed, field-proven experimental protocols for the characterization of these properties, providing a self-validating framework for laboratory investigation.
Part 1: Chemical Identity and Core Physicochemical Properties
A molecule's fundamental properties dictate its behavior in both chemical and biological systems. Vanillyl nonanoate is a colorless to pale yellow liquid with a characteristic sweet, creamy, and vanilla-like aroma.[1][5] Its identity and key computed properties are summarized below.
Table 1: Summary of Physicochemical Properties for Vanillyl Nonanoate
| Property | Value | Data Type | Source |
| IUPAC Name | (4-hydroxy-3-methoxyphenyl)methyl nonanoate | Identifier | [2] |
| CAS Number | 131119-10-3 | Identifier | [2] |
| Molecular Formula | C₁₇H₂₆O₄ | Identifier | [2] |
| Molecular Weight | 294.39 g/mol | Computed | [2] |
| Density | 1.050 g/cm³ | Experimental | [1] |
| Appearance | Colorless to pale yellow liquid | Observational | [1] |
| XLogP3-AA | 4.8 | Computed | [2] |
| Topological Polar Surface Area | 55.8 Ų | Computed | [2] |
| Hydrogen Bond Donor Count | 1 | Computed | [2] |
| Hydrogen Bond Acceptor Count | 4 | Computed | [2] |
| Rotatable Bond Count | 11 | Computed | [2] |
Lipophilicity (LogP): The computed octanol-water partition coefficient (XLogP3-AA) of 4.8 indicates that Vanillyl nonanoate is a highly lipophilic molecule.[2] This property is critical for its ability to cross cell membranes, a key factor in its interaction with intracellular targets like the TRPV1 receptor. However, this high lipophilicity also suggests poor aqueous solubility, posing a significant challenge for formulation and delivery, which will be discussed further.
Polar Surface Area (PSA): With a topological polar surface area of 55.8 Ų, Vanillyl nonanoate has a moderate PSA.[2] This value, in conjunction with its lipophilicity, is often used to predict transport properties, including absorption and blood-brain barrier penetration.
Part 2: Thermal Properties and Phase Behavior
Causality in Experimental Design: Why DSC is the Preferred Method
Differential Scanning Calorimetry is chosen for its precision, small sample requirement, and ability to reveal a wealth of information beyond simple melting points. For a compound like Vanillyl nonanoate, which is a liquid at room temperature, DSC can determine its glass transition temperature, crystallization events upon cooling, and any polymorphic transitions.[8][9] This information is crucial for understanding its physical stability under various storage temperatures.
Experimental Protocol: Determination of Thermal Transitions by DSC
This protocol outlines the standardized method for analyzing the thermal properties of a lipid ester like Vanillyl nonanoate.
-
Instrument Calibration: Calibrate the DSC instrument's temperature and enthalpy scales using certified standards, such as indium (m.p. 156.6 °C) and high-purity water (m.p. 0.0 °C).[6]
-
Sample Preparation: Accurately weigh 3-5 mg of Vanillyl nonanoate into a standard aluminum DSC pan. Crimp the pan with a lid to ensure a sealed environment. Prepare an identical empty pan to serve as the reference.
-
Thermal Program:
-
Place both the sample and reference pans into the DSC cell.
-
Equilibrate the cell at 25 °C.
-
Implement a cooling ramp to -90 °C at a controlled rate of 10 °C/min to observe any crystallization events.
-
Hold at -90 °C for 5 minutes to ensure thermal equilibrium.
-
Implement a heating ramp from -90 °C to 250 °C at a controlled rate of 10 °C/min. This will reveal the glass transition, melting endotherms, and the onset of boiling/decomposition.
-
-
Data Analysis:
-
The melting point (Tₘ) is determined as the peak temperature of the melting endotherm.[6]
-
The glass transition temperature (T₉) is identified as a stepwise change in the heat capacity baseline.
-
Integrate the area under the melting peak to determine the enthalpy of fusion (ΔHբ).
-
Part 3: Solubility Profile
The high lipophilicity of Vanillyl nonanoate (XLogP3-AA ≈ 4.8) suggests it is practically insoluble in water but should be soluble in various organic solvents.[2] Quantifying this solubility is essential for developing analytical methods, designing formulations, and conducting in vitro assays. The shake-flask method is the gold standard for determining thermodynamic solubility due to its reliability and direct measurement of a saturated solution at equilibrium.[10][11]
Causality in Experimental Design: The Shake-Flask Method's Trustworthiness
This method is considered trustworthy because it allows the system to reach true thermodynamic equilibrium between the undissolved solute and the solvent, typically over 24-72 hours.[12] This contrasts with kinetic solubility methods, which are faster but can overestimate solubility by creating supersaturated solutions.[13] For definitive characterization required in drug development, the thermodynamic solubility provided by the shake-flask method is indispensable.
Experimental Protocol: Aqueous Solubility Determination via Shake-Flask Method
-
System Preparation: Add an excess amount of Vanillyl nonanoate to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a glass vial. The excess solid is crucial to ensure saturation is achieved.[12]
-
Equilibration: Seal the vials and place them in an orbital shaker or rotator within a temperature-controlled incubator set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the samples for at least 24 hours to ensure equilibrium is reached.[10] A preliminary time-to-equilibrium study can be run by taking measurements at various time points (e.g., 4, 8, 24, 48 hours) to confirm the plateau.[12]
-
Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully collect the supernatant and separate the dissolved solute from the undissolved solid using centrifugation (e.g., 14,000 rpm for 15 minutes) followed by filtration through a low-binding 0.22 µm filter (e.g., PVDF). This step is critical to avoid contaminating the final sample with solid particles.[12]
-
Quantification: Accurately dilute the clear filtrate with a suitable mobile phase or solvent. Quantify the concentration of Vanillyl nonanoate in the diluted filtrate using a validated analytical method, typically reverse-phase High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: Calculate the solubility by correcting the measured concentration for the dilution factor used.
Part 4: Stability Profile
The chemical stability of a compound dictates its shelf-life, storage conditions, and potential for degradation into impurities. The ester linkage in Vanillyl nonanoate is its most probable site of chemical instability, being susceptible to hydrolysis, especially under acidic or basic conditions. Forced degradation (or stress testing) studies are performed to identify potential degradation products and pathways.[14]
Key Degradation Pathways to Investigate:
-
Hydrolytic Degradation: Incubation in acidic (e.g., 0.1 M HCl), basic (e.g., 0.1 M NaOH), and neutral (water) conditions at elevated temperatures (e.g., 60 °C). The primary degradation products would be vanillyl alcohol and nonanoic acid.
-
Oxidative Degradation: Exposure to an oxidizing agent like hydrogen peroxide (e.g., 3% H₂O₂) to assess susceptibility to oxidation, particularly at the phenolic hydroxyl group.
-
Photolytic Degradation: Exposure to controlled UV and visible light as per ICH Q1B guidelines to determine light sensitivity.
The kinetics of degradation can be monitored using a stability-indicating HPLC method, allowing for the calculation of degradation rates and estimation of shelf-life under various conditions.[15][16] Based on its structure, Vanillyl nonanoate should be stored in a cool, dark place in a tightly sealed container, protected from moisture and strong acids or bases.
Part 5: Biological Context - Interaction with the TRPV1 Receptor
Vanillyl nonanoate, as a capsaicin analogue, is a potent agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[3][17] TRPV1 is a non-selective cation channel predominantly expressed in nociceptive sensory neurons and is a key integrator of noxious stimuli, including heat, protons (acidic pH), and various chemical ligands.[18][19]
The activation of TRPV1 by capsaicinoids is well-characterized. The ligand binds to a specific pocket formed by the transmembrane segments of the channel.[20][21] This binding event stabilizes the channel in an open conformation, leading to an influx of cations, primarily Ca²⁺ and Na⁺.[18] The resulting depolarization of the neuron triggers an action potential, which is propagated to the central nervous system and perceived as a sensation of heat or pain.[21] This initial activation is followed by a desensitization period, where the channel becomes refractory to further stimuli, a mechanism that is exploited for analgesic applications.[17]
Conclusion
Vanillyl nonanoate is a highly lipophilic, liquid capsinoid with a well-defined chemical structure. Its physicochemical profile is dominated by the long alkyl chain of the nonanoate moiety and the polar vanillyl headgroup. While specific experimental values for thermal transitions and solubility require laboratory determination, established methodologies such as DSC and the shake-flask method provide a clear and reliable path for their characterization. The ester's susceptibility to hydrolysis is the primary stability concern. Its biological activity is intrinsically linked to its function as a TRPV1 agonist, a property governed by its ability to access and bind to the transmembrane receptor pocket. This guide provides the foundational knowledge and methodological framework necessary for researchers to effectively utilize, formulate, and study Vanillyl nonanoate in drug discovery and development applications.
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